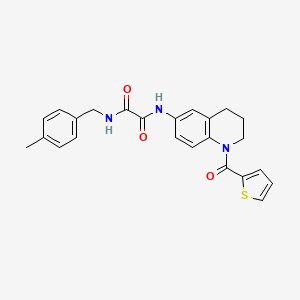

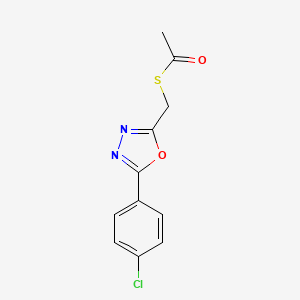

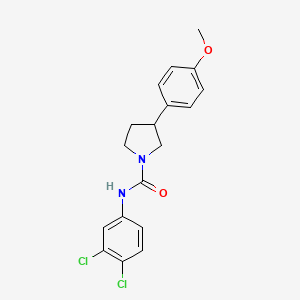

![molecular formula C14H14FN3O B2753838 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1105221-25-7](/img/structure/B2753838.png)

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide, also known as JNJ-47965567, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and exhibits biochemical and physiological effects that make it a promising tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

- 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide and related compounds have been explored for their chemical synthesis processes. Research includes the development of synthetic strategies for fluorinated pyrazoles, which are significant as building blocks in medicinal chemistry. The creation of 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones and subsequent condensation with different hydrazines (Surmont et al., 2011).

Medicinal Chemistry and Pharmacology

- Benzamide derivatives, including those structurally related to 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide, have been investigated for their ability to inhibit histone deacetylase (HDA). These compounds show significant antitumor efficacy and induce changes in cell cycle distribution, suggesting potential chemotherapeutic applications (Saito et al., 1999).

- Similar compounds have been evaluated for their role in inhibiting 5-lipoxygenase, with modifications to enhance metabolic stability and reduce side effects. These developments underscore the potential of these compounds in the treatment of inflammatory diseases (Mano et al., 2004).

Antipsychotic Potential

- Research has explored compounds like 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide for their potential as antipsychotic agents. These compounds have shown activity in behavioral animal tests and possess unique pharmacological profiles, distinct from traditional antipsychotic drugs (Wise et al., 1987).

Histamine Receptor Antagonism

- Some derivatives have been identified as histamine H3 receptor antagonists, displaying high affinity and selectivity. These compounds hold promise for the treatment of CNS disorders, further highlighting the therapeutic potential of such chemical structures (Gao et al., 2015).

Antibacterial Activity

- A new series of tetracyclic pyridone carboxylic acids, structurally related to 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide, have been synthesized and tested for their antibacterial activity. These compounds exhibit significant inhibitory activity against various bacterial strains, suggesting potential applications in the development of new antibiotics (Jinbo et al., 1993).

properties

IUPAC Name |

4-fluoro-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-18-13(11-3-2-4-12(11)17-18)16-14(19)9-5-7-10(15)8-6-9/h5-8H,2-4H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNLYCQSXHYZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

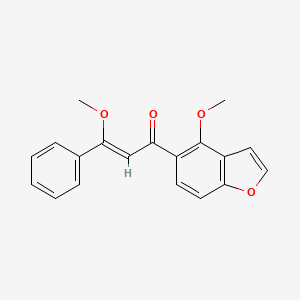

![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)

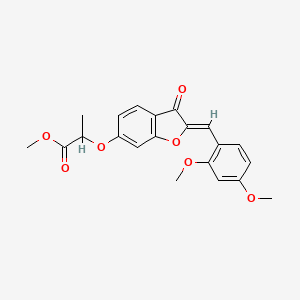

![6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2753765.png)

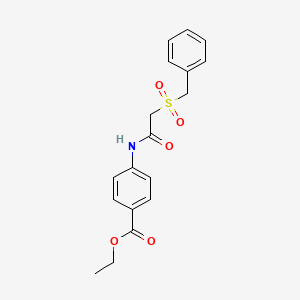

![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2753767.png)

![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)